

Technical Whitepaper: Terephthalaldehyde Dioxime

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Compound of Interest

Compound Name: Terephthalaldehyde dioxime

CAS No.: 18705-39-0

Cat. No.: B098869

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Synthesis, Characterization, and Applications in Advanced Materials

Executive Summary

Terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime) is a bifunctional aromatic oxime serving as a critical intermediate in the synthesis of conductive polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).^{[1][2][3][4][5][6]} Its ability to undergo dehydration to terephthalonitrile oxides makes it a staple in "click" chemistry polymerizations, while its chelating nitrogen/oxygen donors facilitate the formation of robust transition metal complexes. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and diverse applications.

Part 1: Chemical Identity & Physicochemical Properties

Terephthalaldehyde dioxime exists as two geometric isomers (syn and anti), with the anti (E,E) form being thermodynamically favored and most relevant for linear polymerizations and coordination chemistry.

Table 1: Physicochemical Constants

Property	Value	Notes
IUPAC Name	(1E,4E)-1,4-Benzenedicarboxaldehyde dioxime	Predominant isomer
CAS Number	18705-39-0	
Molecular Formula	C ₈ H ₈ N ₂ O ₂	
Molecular Weight	164.16 g/mol	
Appearance	White to pale yellow crystalline powder	
Melting Point	>200 °C (Decomposes)	High thermal stability due to H-bonding
Solubility	Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water	Dipolar aprotic solvents preferred for NMR
pKa	~10.5 (Oxime OH)	Weakly acidic

Part 2: Synthetic Pathways & Optimization

Reaction Mechanism

The synthesis involves the condensation of terephthalaldehyde with hydroxylamine hydrochloride. A base (typically Sodium Carbonate or Sodium Acetate) is required to neutralize the hydrochloride salt, releasing the free nucleophilic hydroxylamine (:NH₂OH).

Critical Mechanistic Insight: The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by proton transfer and elimination of water. Maintaining a pH between 7–8 is crucial; too acidic conditions protonate the hydroxylamine (deactivating it), while highly basic conditions can lead to side reactions (e.g., Cannizzaro disproportionation of the aldehyde).

Optimized Laboratory Protocol

Standardized for 10 mmol scale with >90% yield.

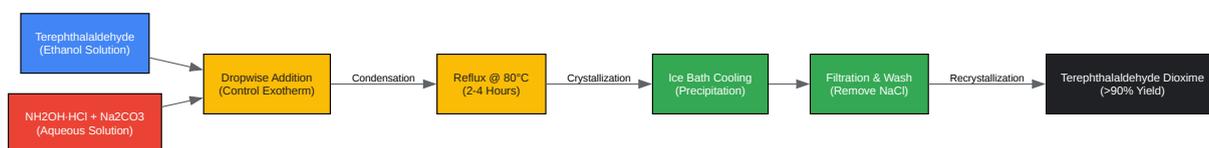
Reagents:

- Terephthalaldehyde (1.34 g, 10 mmol)
- Hydroxylamine Hydrochloride (1.53 g, 22 mmol) [2.2 eq]
- Sodium Carbonate (1.17 g, 11 mmol) or Sodium Acetate
- Solvent: Ethanol/Water (1:1 v/v, 40 mL)

Step-by-Step Methodology:

- **Dissolution:** Dissolve terephthalaldehyde in 20 mL warm ethanol. Separately, dissolve hydroxylamine hydrochloride in 10 mL water.
- **Activation:** Add the base (Na_2CO_3) slowly to the hydroxylamine solution to liberate the free amine. Evolution of CO_2 will occur.
- **Condensation:** Dropwise add the activated hydroxylamine solution to the aldehyde solution under stirring.
- **Reflux:** Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- **Precipitation:** Cool the reaction mixture to room temperature, then place in an ice bath. The dioxime will precipitate as a white solid.
- **Purification:** Filter the solid and wash copiously with cold water to remove inorganic salts. Recrystallize from hot Ethanol/Water (2:1) to obtain analytical grade crystals.

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthetic workflow for the production of **terephthalaldehyde dioxime**.

Part 3: Applications in Materials Science

Coordination Chemistry & MOFs

Terephthalaldehyde dioxime acts as a bridging ligand. Unlike simple monodentate ligands, the oxime group can coordinate through both Nitrogen and Oxygen, bridging metal centers to form polymeric chains or 2D sheets.

- N-Coordination: The most common mode, where the Nitrogen lone pair binds to soft metals (Pd, Pt).
- Chelation: Deprotonation of the oxime ($\text{-OH} \rightarrow \text{-O}^-$) allows for the formation of neutral complexes with transition metals like Ni(II) and Cu(II), often stabilizing square planar geometries.

Polymer Precursor: The Nitrile Oxide Route

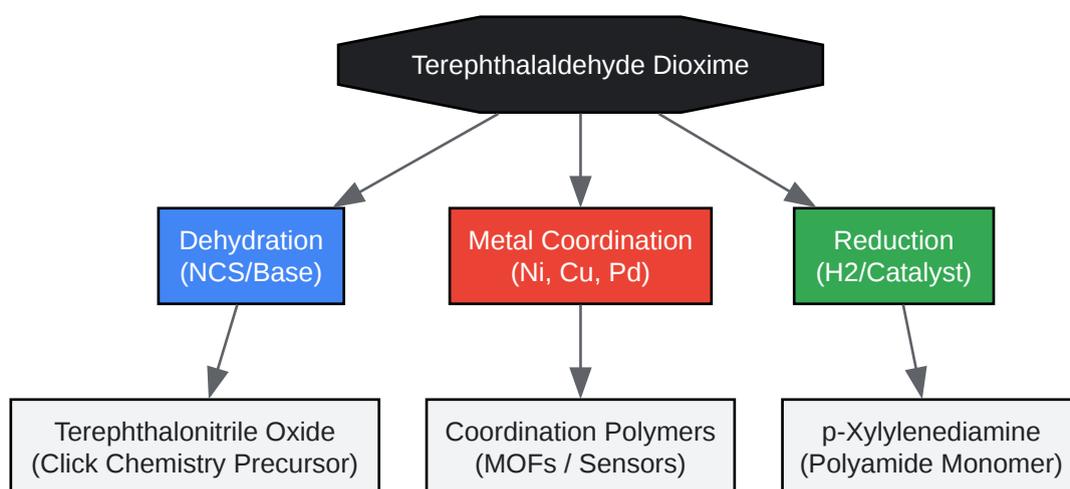
A primary industrial application is its conversion to Terephthalonitrile Oxide via dehydration (using Chloramine-T or hypochlorite). This intermediate is a "dipole" used in 1,3-dipolar cycloaddition polymerizations.

- Mechanism: **Terephthalaldehyde dioxime**

Terephthalonitrile Oxide.

- Polymerization: Reacts with di-alkynes or di-alkenes to form Polyisoxazoles or Polyisoxazolines. These polymers exhibit high thermal stability and are investigated for high-performance coatings.

Application Logic Diagram



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Figure 2: Divergent synthetic utility of **terephthalaldehyde dioxime** in polymer and materials science.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the aldehyde carbonyl peak (~10 ppm in ^1H NMR) is the primary indicator of reaction completion.

Table 2: Spectroscopic Data (Representative)

Technique	Signal	Assignment
^1H NMR (DMSO- d_6)	δ 11.45 ppm (s, 2H)	-OH (Oxime hydroxyl, disappears with D_2O shake)
	δ 8.15 ppm (s, 2H)	-CH=N- (Azomethine proton)
	δ 7.62 ppm (s, 4H)	Ar-H (Aromatic ring protons)
FT-IR (ATR)	3200–3400 cm^{-1}	O-H stretching (Broad, H-bonded)
	1625 cm^{-1}	C=N stretching (Strong)
	950 cm^{-1}	N-O stretching
Mass Spectrometry	m/z 164 $[\text{M}]^+$	Molecular Ion
	m/z 146 $[\text{M}-\text{H}_2\text{O}]^+$	Loss of water

Part 5: Safety & Handling (E-E-A-T)

While **terephthalaldehyde dioxime** is less volatile than its aldehyde precursor, it should be handled with standard chemical hygiene.

- Toxicity: Classified as Acute Tox. 3 (Oral). It may release hydroxylamine upon metabolic hydrolysis, which is a hematotoxin.
- Storage: Store below 30°C in a tightly sealed container. Oximes can undergo slow decomposition (Beckmann rearrangement) if exposed to strong acids or excessive heat.
- Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides emission control).

References

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